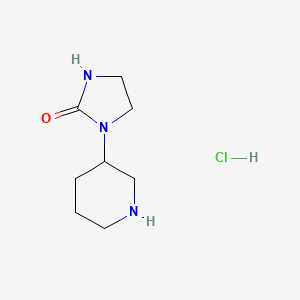

1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride

Descripción

Propiedades

IUPAC Name |

1-piperidin-3-ylimidazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O.ClH/c12-8-10-4-5-11(8)7-2-1-3-9-6-7;/h7,9H,1-6H2,(H,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOLKBXECDQCER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CCNC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its imidazolidinone core, which is linked to a piperidine moiety. This structural configuration is crucial for its interaction with biological targets. The molecular formula is , with a molecular weight of approximately 188.66 g/mol.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which can lead to downstream effects on metabolic pathways.

- Receptor Modulation : It interacts with multiple receptor types, including dopamine and serotonin receptors, suggesting a role in neuropharmacology.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic effects, as summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Melanoma (UACC-62) | 1.85 | Induction of apoptosis and cell cycle arrest |

| Breast Cancer (MCF-7) | 2.10 | Inhibition of tubulin polymerization |

| Lung Cancer (A549) | 3.50 | Modulation of cell signaling pathways |

These findings indicate that the compound may serve as a promising candidate for further development in cancer therapeutics.

Neuropharmacological Activity

The compound's interaction with neurotransmitter systems has been explored, particularly in relation to schizophrenia treatment. It has been identified as a multi-target ligand for dopamine and serotonin receptors, which are crucial for mood regulation and psychotic disorders.

Case Studies

- Study on Melanoma Cells : A study conducted on melanoma cell lines showed that this compound significantly inhibited cell proliferation and induced apoptosis at low concentrations (IC50 = 1.85 µM). The mechanism involved disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase .

- Neuropharmacological Evaluation : In a pharmacological study assessing its effects on dopamine receptors, the compound exhibited affinity comparable to established antipsychotics, suggesting its potential use in treating schizophrenia .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Melanoma (UACC-62) | 1.85 | Induction of apoptosis and cell cycle arrest |

| Breast Cancer (MCF-7) | 2.10 | Inhibition of tubulin polymerization |

| Lung Cancer (A549) | 3.50 | Modulation of cell signaling pathways |

These results indicate that the compound may serve as a promising candidate for further development in cancer therapeutics, particularly through mechanisms that disrupt microtubule dynamics and induce apoptosis in cancer cells .

Neuropharmacological Applications

This compound has been evaluated for its potential in treating neuropsychiatric disorders, particularly schizophrenia. It acts as a multi-target ligand for dopamine and serotonin receptors, which are critical in mood regulation and psychotic disorders. Its affinity for these receptors is comparable to established antipsychotics, suggesting its viability as an alternative treatment option .

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of various enzymes, impacting metabolic pathways relevant to disease states. For example, it has been studied for its inhibitory effects on cytochrome P450 enzymes, which are vital in drug metabolism and the development of pharmacological agents . This property could be leveraged in designing drugs that require modulation of metabolic pathways for enhanced efficacy.

Case Studies

- Study on Melanoma Cells : A study indicated that this compound significantly inhibited the proliferation of melanoma cell lines (IC50 = 1.85 µM). The mechanism involved disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase .

- Neuropharmacological Evaluation : In pharmacological assessments, the compound exhibited binding affinity to dopamine receptors similar to that of established antipsychotics, indicating its potential role in treating schizophrenia and related disorders .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Molecular Differences

The table below summarizes key structural analogs, highlighting variations in substituents, molecular weight, and commercial availability:

*Molecular weights estimated based on formula and evidence.

Key Findings from Comparative Analysis

Positional Isomerism (Piperidin-3-yl vs. Piperidin-4-yl)

- 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one HCl (CAS: 1311318-02-1) differs in the position of the piperidine substituent (4-yl vs. 3-yl). This positional change alters steric interactions and conformational flexibility. Piperidin-4-yl derivatives often exhibit distinct binding affinities in receptor-targeted studies due to spatial orientation .

- The ethyl group in this analog increases lipophilicity (molecular weight: 233.74 vs.

Substituent Effects

- 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one HCl (CAS: 1864015-50-8) replaces the imidazolidinone core with a pyrrolidinone ring. Pyrrolidinone derivatives are known for improved metabolic stability compared to imidazolidinones, which may influence their pharmacokinetic profiles .

- 1-(Azetidin-3-yl)pyrrolidin-2-one HCl features a strained four-membered azetidine ring, which increases reactivity and may limit thermal stability compared to six-membered piperidine analogs .

Functional Group Variations

- 1-(2-Aminoethyl)imidazolidin-2-one (CAS: 6281-42-1) lacks the piperidine ring but includes a primary amine. This structural simplicity may enhance solubility (129.16 g/mol) but reduce target specificity in biological systems .

Crystallographic and Spectroscopic Insights

- X-ray crystallography of related compounds (e.g., 1-(azin-2-yl)imidazolidin-2-ones) reveals non-planar conformations due to steric clashes between substituents and the imidazolidinone oxygen. Similar steric effects likely influence the spatial arrangement of 1-(piperidin-3-yl)imidazolidin-2-one HCl, affecting its interaction with biological targets .

Métodos De Preparación

Starting Materials and General Synthetic Strategy

The synthesis of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride generally starts from 3-piperidone or its hydrochloride salt. Key steps include:

- Protection of the piperidone nitrogen (e.g., using di-tert-butyl dicarbonate to form N-tert-butyloxycarbonyl derivatives),

- Reductive amination or amination to introduce amino groups,

- Cyclization to form the imidazolidinone ring,

- Formation of the hydrochloride salt for stability and isolation.

This approach is consistent with the synthesis of related piperidinyl-imidazolidinone derivatives described in patent literature, which provides detailed experimental conditions and yields.

Detailed Stepwise Preparation Method

The following steps summarize a preferred synthetic route adapted from a patent describing related piperidinyl-imidazolidinone compounds:

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Protection of 3-piperidone hydrochloride | React 3-piperidone hydrochloride with di-tert-butyl dicarbonate in aqueous acetone with sodium bicarbonate | Room temperature, 24 h | 91 | Forms N-tert-butyloxycarbonyl-3-piperidone |

| 2. Reductive amination | React protected piperidone with ammonia and titanium isopropoxide in isopropanol, followed by addition of reducing agent | Under inert atmosphere, <30°C | Not specified | Produces N-Boc-4-aminopiperidine derivative |

| 3. Acidification and coupling | React amine intermediate with halogenated carboxylic acid derivatives (e.g., 2-chloro-3-pyridyl carboxylic acid) in DMSO with sodium carbonate and KI | 100°C, several hours | 73 | Produces amino acid intermediate |

| 4. Cyclization via Curtius rearrangement | Treat amino acid intermediate with diphenyl phosphorazidate and triethylamine in toluene under reflux | 5 h reflux under nitrogen | 78-79 | Forms imidazolidinone ring |

| 5. Purification and salt formation | Remove solvent under reduced pressure, wash with aqueous acetic acid, recrystallize from ethyl acetate/methanol or isopropanol/water | Room temperature | High purity | Yields hydrochloride salt of the target compound |

This sequence reflects a convergent synthesis involving protection, amination, coupling, and cyclization steps. The Curtius rearrangement is a key step to form the imidazolidinone ring system.

Reaction Conditions and Key Reagents

- Protection: Di-tert-butyl dicarbonate is used to protect the piperidone nitrogen, facilitating subsequent selective reactions.

- Reductive Amination: Titanium isopropoxide and ammonia in isopropanol provide mild conditions for amine introduction without over-reduction.

- Coupling: Halogenated carboxylic acids (e.g., 2-chloro-3-pyridyl carboxylic acid) react with the amine intermediate in polar aprotic solvents like DMSO, with sodium carbonate as base and KI as catalyst.

- Cyclization: Diphenyl phosphorazidate (a nitrine diphenyl phosphoester) and triethylamine promote Curtius rearrangement to close the imidazolidinone ring.

- Purification: Washing with aqueous acetic acid removes impurities, and recrystallization ensures high purity of the hydrochloride salt.

Yield and Purity Data

| Step | Product | Yield (%) | Purity Notes |

|---|---|---|---|

| N-Boc-3-piperidone | White solid | 91 | High purity after extraction and drying |

| Amino acid intermediate | White solid | 73 | Crude product purified by recrystallization |

| Final imidazolidinone hydrochloride | White crystalline solid | 78-79 | Purified by recrystallization, typical purity >95% |

These yields indicate an efficient multi-step process with good overall recovery of the target compound.

Analytical Characterization (Summary)

- Molecular formula: C8H16ClN3O

- Molecular weight: 205.68 g/mol (hydrochloride salt)

- Physical form: White crystalline solid

- Purity: Typically >95% by HPLC or equivalent methods

The compound's structure is confirmed by NMR, IR, and mass spectrometry, consistent with the imidazolidinone core linked to the piperidine ring.

Notes on Alternative Methods and Related Compounds

While the above method is well-documented for related piperidinyl-imidazolidinones, alternative synthetic strategies may involve:

- Direct cyclization of amino-piperidine derivatives with carbonyl sources,

- Use of different protecting groups or activation methods,

- Variation in solvent systems and catalysts to optimize yields and reduce impurities.

No direct alternative methods for this compound were found in the reviewed literature, but general heterocyclic synthesis methods such as cyclocondensation and nucleophilic substitution are applicable in related contexts.

Summary Table of Preparation Method

| Step | Reaction Type | Key Reagents | Conditions | Yield (%) | Product |

|---|---|---|---|---|---|

| 1 | Protection | 3-piperidone hydrochloride, di-tert-butyl dicarbonate, NaHCO3 | Aqueous acetone, RT, 24 h | 91 | N-Boc-3-piperidone |

| 2 | Reductive amination | N-Boc-3-piperidone, NH3, Ti(OiPr)4, reducing agent | Inert atmosphere, <30°C | Not specified | N-Boc-4-aminopiperidine |

| 3 | Coupling | Amino intermediate, 2-chloro-3-pyridyl carboxylic acid, Na2CO3, KI | DMSO, 100°C | 73 | Amino acid intermediate |

| 4 | Cyclization (Curtius rearrangement) | Amino acid intermediate, diphenyl phosphorazidate, Et3N | Toluene, reflux, 5 h | 78-79 | Imidazolidinone core |

| 5 | Purification | Aqueous acetic acid wash, recrystallization | Room temperature | - | This compound |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example, temperature (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., triethylamine) significantly impact yield and purity . A stepwise approach includes:

- Intermediate purification : Column chromatography or recrystallization to remove byproducts.

- Stoichiometric ratios : Ensuring equimolar ratios of precursors to minimize unreacted residues.

- Reaction monitoring : TLC or HPLC to track progress and terminate reactions at optimal conversion.

Q. How can researchers validate the purity of this compound?

- Methodological Answer : Analytical techniques include:

- NMR spectroscopy : Compare and spectra with reference data (e.g., PubChem CID 13031758) .

- HPLC-MS : Quantify impurities using reverse-phase C18 columns and mobile phases like acetonitrile/water with 0.1% formic acid .

- Elemental analysis : Confirm C, H, N, and Cl content against theoretical values (e.g., C: 46.72%, H: 7.83%, Cl: 17.23%) .

Q. What factors influence the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Enhanced in polar solvents (e.g., water, ethanol) due to the hydrochloride salt form. Adjust pH to 4–6 for aqueous stability .

- Stability : Store at room temperature in airtight, desiccated containers to prevent hygroscopic degradation. Avoid prolonged exposure to light or heat (>40°C) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved pharmacological activity?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., serotonin or histamine receptors) .

- QSAR models : Corolate structural features (e.g., piperidine ring substitutions) with bioactivity data to prioritize synthetic targets .

- Reaction path prediction : Apply quantum chemical calculations (e.g., DFT) to identify energetically favorable reaction intermediates .

Q. What experimental strategies resolve contradictory data in reaction yields or biological activity?

- Methodological Answer :

- Reproducibility checks : Standardize protocols (e.g., solvent purity, equipment calibration) across labs.

- High-throughput screening : Test multiple conditions (e.g., solvent, temperature gradients) in parallel to identify outliers .

- Meta-analysis : Compare datasets from independent studies (e.g., PubChem BioAssay data) to validate trends .

Q. How do structural modifications of the piperidine or imidazolidinone moieties alter receptor binding kinetics?

- Methodological Answer :

- SAR table :

- Kinetic assays : Surface plasmon resonance (SPR) or radioligand binding to measure and .

Q. What advanced techniques characterize degradation products under accelerated stability testing?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light, then analyze via:

- LC-HRMS : Identify degradation fragments (e.g., imidazolidinone ring cleavage).

- NMR hyphenation : Track structural changes in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.